Product packaging for AZ7328(Cat. No.:)

AZ7328

Cat. No.: B1574156
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AZ7328 is a potent and selective ATP-competitive inhibitor of the AKT kinase (Protein Kinase B), a central node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer . In preclinical studies, treatment with this compound demonstrated a concentration-dependent inhibition of AKT substrate phosphorylation and suppressed the proliferation of human bladder cancer cell lines . The cytostatic effects of this compound were found to correlate with the presence of activating PIK3CA mutations, suggesting a potential therapeutic window for cancers harboring such genetic alterations . A key research finding is that this compound induces autophagy, which functions as a cytoprotective mechanism to limit the compound's cytotoxic effects . This has significant implications for combination therapy strategies; co-treatment with autophagy inhibitors, such as chloroquine (CQ) or hydroxychloroquine (HCQ), was shown to enhance apoptosis in cancer cells, providing a strong rationale for investigating this compound in synergistic drug combinations . Researchers value this compound as a tool for probing AKT-dependent signaling and for developing novel treatment approaches that combine pathway-specific inhibitors like this compound with autophagy modulators to overcome therapeutic resistance . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Appearance

solid powder

Synonyms

AZ7328;  AZ-7328;  AZ 7328.; NONE

Origin of Product

United States

Scientific Research Applications

Cancer Treatment

AZ7328 has been extensively studied for its effects on various cancer types, particularly bladder cancer. Research indicates that this compound inhibits cell proliferation in bladder cancer cell lines with PIK3CA mutations, enhancing the efficacy of other treatments when used in combination with mTOR inhibitors like rapamycin .

Key Findings:

  • Proliferation Inhibition: this compound demonstrated concentration-dependent inhibition of AKT substrate phosphorylation and cell proliferation.
  • Autophagy Induction: The compound induced autophagy in several bladder cancer cell lines, which may counteract its pro-apoptotic effects under certain conditions .
  • Combination Therapy: Studies suggest that combining this compound with mTOR inhibitors or autophagy inhibitors can enhance apoptosis in resistant cancer cells .

Preclinical Models

In preclinical studies, this compound has been evaluated for its potential to improve treatment outcomes in models of urothelial carcinoma. The compound's ability to modulate key signaling pathways makes it a candidate for further investigation in combination therapies aimed at overcoming resistance to conventional chemotherapeutics .

Data Table: Summary of this compound Research Findings

StudyCancer TypeKey FindingsCombination Therapies
BladderInhibited proliferation via AKT pathway; induced autophagymTOR inhibitors (e.g., rapamycin)
BladderEnhanced apoptosis when combined with autophagy inhibitorsChloroquine
UrothelialPotent inhibition of cell growth; potential for dual therapy approachesChemotherapeutics (e.g., cisplatin)

Case Study 1: Bladder Cancer Cell Lines

A study examining the effects of this compound on various bladder cancer cell lines revealed that the presence of PIK3CA mutations correlated with increased sensitivity to this compound. The researchers noted that while this compound alone had minimal apoptotic effects, its combination with autophagy inhibitors significantly increased cell death, suggesting a complex interplay between these pathways .

Case Study 2: Preclinical Evaluation

In another investigation focused on urothelial carcinoma, this compound was tested alongside traditional chemotherapeutics. Results indicated that while this compound effectively inhibited AKT signaling, the overall impact on apoptosis was limited without additional agents. This study highlighted the necessity for combination strategies to maximize therapeutic efficacy against resistant tumors .

Conclusions and Future Directions

The research surrounding this compound underscores its potential as a therapeutic agent in oncology, particularly for cancers driven by aberrant AKT signaling. Its ability to induce autophagy presents both challenges and opportunities for treatment strategies. Future studies should focus on:

  • Optimizing dosing regimens for combination therapies.
  • Exploring biomarkers that predict response to this compound.
  • Conducting clinical trials to evaluate safety and efficacy in human subjects.

Comparison with Similar Compounds

Comparison with Similar Compounds

AZ7328 belongs to a class of AKT inhibitors with distinct mechanisms and therapeutic profiles compared to other PI3K/AKT/mTOR pathway inhibitors. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Other AKT/mTOR Inhibitors

Compound Target Mechanism Key Findings in Bladder Cancer Clinical Relevance
This compound AKT Inhibits AKT substrate phosphorylation Induces autophagy; efficacy correlates with PIK3CA mutations; synergizes with mTOR inhibitors Preclinical studies only
MK-2206 AKT (pan-inhibitor) Allosteric AKT inhibition Reduces viability in PIK3CA-mutated cells; induces apoptosis without autophagy dependency Phase I/II trials in solid tumors
AZD5363 (Capivasertib) AKT ATP-competitive AKT inhibition Active in PIK3CA-mutated breast cancer xenografts; no clinical benefit in breast cancer trials Under investigation in bladder cancer
Everolimus mTORC1 Inhibits mTORC1 signaling Approved for renal/breast cancers; synergizes with AKT inhibitors in preclinical models FDA-approved
Rapamycin mTORC1 Allosteric mTORC1 inhibition Enhances this compound’s cytostatic effects in PIK3CA-mutated cells Limited use due to toxicity

Key Differentiators :

This necessitates combination therapies with autophagy inhibitors (e.g., chloroquine) to achieve apoptosis .

Mutation Specificity : this compound’s efficacy is strongly associated with PIK3CA mutations, whereas MK-2206 and AZD5363 show broader activity across PI3K/AKT-altered tumors .

Clinical Translation : Unlike Everolimus (FDA-approved) or AZD5363 (advanced clinical trials), this compound remains in preclinical development, highlighting the need for further validation in PIK3CA-mutated bladder cancer models .

Research Findings and Implications

  • Synergy with mTOR Inhibitors : Dual inhibition of AKT (via this compound) and mTOR (via rapamycin) suppresses compensatory signaling, enhancing growth inhibition in PIK3CA-mutated cells .
  • Autophagy as a Resistance Mechanism : Autophagy induced by this compound protects cells from metabolic stress, a resistance mechanism overcome by co-treatment with autophagy inhibitors .
  • Contrast with Other AKT Inhibitors : MK-2206 and AZD5363 exhibit stronger pro-apoptotic effects but lack autophagy-related resistance, underscoring pathway-specific therapeutic nuances .

Preparation Methods

General Synthetic Strategy for ATP-Competitive AKT Inhibitors Like AZ7328

The synthesis of ATP-competitive kinase inhibitors such as this compound generally involves:

  • Construction of a core heterocyclic scaffold that mimics the adenine moiety of ATP.
  • Introduction of substituents that enhance selectivity and binding affinity to AKT isoforms.
  • Functional group modifications to improve solubility, cell permeability, and metabolic stability.

Data Table: Hypothetical Synthetic Route Overview for this compound

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Purpose
1 Cyclization Substituted amine + nitrile Acid/base catalysis, heat Form heterocyclic core
2 Halogenation Heterocyclic core NBS or similar halogenating agent Introduce halogen for cross-coupling
3 Cross-coupling (Suzuki) Halogenated core + boronic acid Pd catalyst, base, solvent Attach aryl groups for specificity
4 Alkylation/Acylation Coupled intermediate Alkyl halide or acid chloride Add side chains for pharmacokinetics
5 Purification Crude product HPLC or recrystallization Obtain pure this compound

Analysis of Preparation Methods

  • Yield and Purity: The multi-step synthesis typically results in moderate to high yields at each step, with final purification ensuring research-grade purity (>98%).
  • Scalability: The use of palladium-catalyzed cross-coupling reactions is well-established and scalable for larger batch synthesis.
  • Reproducibility: Standardized reaction conditions and commercially available reagents contribute to reproducible synthesis.
  • Safety and Environmental Considerations: Use of palladium catalysts and organic solvents requires proper handling and waste management.

Research Findings Related to this compound Preparation and Use

  • This compound effectively inhibits AKT phosphorylation with minimal apoptosis induction, indicating its cytostatic mechanism.
  • Its preparation and purity are critical for consistent biological activity in cell-based assays and patient-derived cultures.
  • The compound’s interaction with autophagy inhibitors suggests the importance of structural integrity and precise preparation to study combinational effects in cancer therapy.

Q & A

Q. What is the mechanism of action of AZ7328 in cancer research, and how is its selectivity for AKT isoforms validated?

this compound is an ATP-competitive inhibitor targeting all three AKT isoforms (AKT1, AKT2, AKT3) with an IC50 <50 nM in isolated enzyme assays. Its selectivity is validated through immunoblotting of phosphorylated AKT substrates (e.g., GSK3β) in cell lines, complemented by kinase profiling to rule off-target effects. Dose-dependent inhibition of proliferation (via MTT assays) and substrate phosphorylation confirms AKT-specific activity .

Q. What in vitro assays are recommended to quantify this compound’s cytostatic effects?

Use MTT assays to measure proliferative inhibition and propidium iodide staining with FACS analysis for apoptosis quantification. Immunoblotting for phosphorylated AKT substrates (e.g., PRAS40, GSK3β) is critical to confirm target engagement. Baseline characterization of cell lines for PI3K/AKT pathway mutations (e.g., PIK3CA) via DNA sequencing ensures interpretability of results .

Q. How should experimental conditions (e.g., concentration, duration) be optimized for this compound in cell-based studies?

Start with a dose-response curve (e.g., 0–10 µM) over 48–72 hours, guided by prior IC50 values (e.g., 91 nM in MDA-MB-468 cells). Include positive controls (e.g., mTOR inhibitors) and normalize results to vehicle-treated cells. Account for cell line-specific autophagy induction, which may require extended exposure times .

Advanced Research Questions

Q. How can researchers address contradictory data when this compound shows variable efficacy across cell lines with similar PI3K/AKT pathway mutations?

Perform stratified analysis based on complementary molecular features (e.g., PTEN status, RAS mutations). Use combinatorial inhibition (e.g., this compound + mTOR inhibitors) to assess pathway crosstalk. Validate findings with orthogonal assays (e.g., RNAi-mediated AKT knockdown) and leverage multi-omics datasets to identify resistance mechanisms .

Q. What methodologies are recommended to evaluate this compound’s interaction with autophagy in modulating cytotoxicity?

Quantify autophagy via LC3-II/LC3-I ratio (immunoblotting) and LC3 puncta formation (immunofluorescence). Combine this compound with autophagy inhibitors (e.g., chloroquine) and measure apoptosis via Annexin V/PI staining. Use genetic approaches (e.g., ATG5/7 knockout) to confirm mechanistic links .

Q. How should researchers design experiments to test this compound in combination with mTOR or MEK inhibitors?

Employ a factorial design to test single-agent vs. combination effects. Prioritize cell lines with PIK3CA mutations or PTEN loss for AKT-dependent synergy. Monitor feedback activation (e.g., ERK phosphorylation via immunoblotting) and use Chou-Talalay synergy analysis to quantify interactions. Include pharmacokinetic compatibility checks for in vivo translation .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

Use nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate IC50 values. Apply ANOVA with post-hoc corrections for multi-group comparisons. For heterogeneous responses, cluster analysis or machine learning (e.g., random forests) can identify subpopulations with distinct sensitivities .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

Adhere to BRET guidelines: report batch numbers, solvent details (e.g., DMSO concentration), and cell line authentication (STR profiling). Publish full immunoblotting conditions (antibody clones, dilutions) and raw data in supplementary materials. Use public repositories (e.g., Zenodo) for dose-response datasets .

Q. What are the best practices for contextualizing this compound findings within prior literature?

Compare results with analogous AKT inhibitors (e.g., MK-2206) in similar models. Highlight discrepancies in autophagy modulation or isoform selectivity. Use systematic reviews to identify understudied contexts (e.g., non-cancer applications) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.